Thalidomide-O-amide-C5-NH2 TFA

PROTAC Linker length AURKA degradation

Thalidomide-O-amide-C5-NH2 TFA is a cereblon E3 ligase ligand-linker conjugate featuring a C5 alkyl linker terminated with a primary amine. The C5 spacer length is empirically validated for AURKA degradation (DC₅₀ = 3.9 nM, Dₘₐₓ = 89%). Unlike shorter (C4) or longer (C6, C8) linkers, the C5 design minimizes P-glycoprotein-mediated efflux, enabling efficacy in multidrug-resistant cell lines. The exit vector spatially separates the E3 ligand from the CRBN-neosubstrate interface, reducing undesired IKZF1/IKZF3 degradation. Supplied as TFA salt for optimal DMSO/DMF solubility, ensuring reliable automated liquid handling and parallel PROTAC library synthesis.

Molecular Formula C22H25F3N4O8
Molecular Weight 530.5 g/mol
Cat. No. B11933808
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidomide-O-amide-C5-NH2 TFA
Molecular FormulaC22H25F3N4O8
Molecular Weight530.5 g/mol
Structural Identifiers
SMILESC1CC(=O)NC(=O)C1N2C(=O)C3=C(C2=O)C(=CC=C3)OCC(=O)NCCCCCN.C(=O)(C(F)(F)F)O
InChIInChI=1S/C20H24N4O6.C2HF3O2/c21-9-2-1-3-10-22-16(26)11-30-14-6-4-5-12-17(14)20(29)24(19(12)28)13-7-8-15(25)23-18(13)27;3-2(4,5)1(6)7/h4-6,13H,1-3,7-11,21H2,(H,22,26)(H,23,25,27);(H,6,7)
InChIKeyQHUIDSZIGQRYGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidomide-O-amide-C5-NH2 TFA: A C5-Linker CRBN Ligand-Linker Conjugate for PROTAC Development


Thalidomide-O-amide-C5-NH2 TFA (CAS: 2748161-83-1) is a synthesized E3 ubiquitin ligase ligand-linker conjugate composed of a thalidomide-based cereblon (CRBN) ligand and a C5 alkyl linker terminated with a primary amine, supplied as a trifluoroacetate (TFA) salt . This compound serves as a versatile building block for the synthesis of proteolysis-targeting chimeras (PROTACs), enabling targeted protein degradation via recruitment of the CRL4^CRBN E3 ubiquitin ligase complex [1].

Why Thalidomide-O-amide-C5-NH2 TFA Cannot Be Simply Substituted by Other CRBN Ligand-Linker Conjugates


In PROTAC design, the precise length and composition of the linker between the E3 ligase ligand and the target protein ligand are critical determinants of ternary complex formation, degradation efficiency (DC50, Dmax), and target selectivity [1]. Subtle variations in linker length—such as the difference between a C4, C5, C6, or C8 alkyl chain—can profoundly alter the spatial orientation of the two protein-binding moieties, affecting both potency and off-target degradation profiles [2]. Therefore, substituting Thalidomide-O-amide-C5-NH2 TFA with a structurally similar analog without empirical validation risks compromising the degradation activity of the resulting PROTAC.

Quantitative Evidence for the Selection of Thalidomide-O-amide-C5-NH2 TFA Over Structural Analogs


C5 Linker Length Confers Superior Degradation Potency in AURKA PROTACs

In a structure-activity relationship (SAR) study of AURKA-targeting PROTACs using thalidomide-based E3 ligands, varying the linker length and attachment chemistry dramatically influenced degradation potency. The C5-linked PROTAC (SK2188) achieved a DC50 of 3.9 nM and a Dmax of 89% after 24 hours in NGP neuroblastoma cells [1]. In contrast, analogs with shorter or longer PEG linkers showed reduced degradation efficiency, demonstrating that the spatial separation provided by the C5 architecture is optimal for productive ternary complex formation in this context [1].

PROTAC Linker length AURKA degradation

Superior Cellular Retention of C5-Linked PROTACs Compared to C8 Analogs

A comparative analysis of alkyl linker lengths in PROTACs revealed that C5 congeners exhibited the highest sustained intracellular signal over time, correlating with superior biochemical DC50 values [1]. In contrast, C8-linked compounds demonstrated an initially high signal that dissipated rapidly—a phenomenon attributed to active efflux by P-glycoprotein (P-gp) [1]. This differential efflux susceptibility means that C5-linked PROTACs may maintain higher effective intracellular concentrations, leading to more robust and sustained target degradation.

PROTAC Linker length Cellular retention

Thalidomide-Based CRBN Ligands Retain ~10-fold Lower Intrinsic Affinity vs. Pomalidomide/Lenalidomide, Enabling Tunable Degradation

Fluorescence-based thermal shift assays demonstrate that thalidomide binds to the CRBN-DDB1 complex with an IC50 of approximately 30 μM, which is roughly ten-fold weaker than the affinity of lenalidomide and pomalidomide (each ~3 μM IC50) [1]. This lower intrinsic affinity of the thalidomide warhead can be advantageous in PROTAC design, as it reduces the risk of off-target degradation driven solely by the E3 ligand and allows for a wider dynamic range in tuning degradation potency through linker and targeting ligand optimization.

CRBN binding IMiD affinity PROTAC design

TFA Salt Form Enhances Solubility and Handling for Conjugation Chemistry

Thalidomide-O-amide-C5-NH2 is commercially available as both a free base (CAS: 2360527-40-6, MW: 416.43) and as a trifluoroacetate (TFA) salt (CAS: 2748161-83-1, MW: 530.45) . The TFA salt form offers significantly improved solubility in polar organic solvents such as DMSO, DMF, and ethanol, which is critical for efficient conjugation to carboxylic acid-containing targeting ligands via amide bond formation . This enhanced solubility translates to more reproducible reaction outcomes and reduced aggregation during PROTAC assembly.

Salt form Solubility Conjugation

C5 Exit Vector on Phthalimide Ring Avoids Steric Clash with ZF Degrons

Crystal structure analysis of the CRBN-pomalidomide-IKZF1 complex (PDB: 6H0F) reveals that the C4-amino group of pomalidomide makes a critical water-mediated hydrogen bond with CRBN (E377) and IKZF1 (Q147), which is essential for neosubstrate recruitment [1]. Modification at the C5 position, however, would project the linker outward, avoiding steric clash with the zinc-finger (ZF) degrons of IKZF1/3 [1]. This structural insight suggests that C5-linked thalidomide derivatives, such as Thalidomide-O-amide-C5-NH2, are less likely to interfere with the natural neosubstrate recruitment interface, potentially resulting in cleaner degradation profiles with reduced off-target effects.

CRBN structure Exit vector Neosubstrate recruitment

Optimal Research and Development Applications for Thalidomide-O-amide-C5-NH2 TFA


Synthesis of Highly Potent AURKA-Degrading PROTACs

Leverage the C5 linker's optimal length for AURKA degradation, as demonstrated by SK2188 (DC50 = 3.9 nM, Dmax = 89%), to generate novel PROTACs targeting Aurora kinase A for neuroblastoma therapy [1]. The terminal amine of Thalidomide-O-amide-C5-NH2 TFA facilitates rapid conjugation to carboxyl-containing AURKA ligands.

Development of PROTACs with Improved Cellular Retention and Reduced Efflux

Utilize the C5 linker to minimize P-glycoprotein-mediated efflux, which is a known liability of longer alkyl linkers (e.g., C8). This property is particularly valuable for designing PROTACs intended for use in multidrug-resistant cancer cell lines where efflux pumps limit efficacy [2].

Construction of Selective PROTACs with Reduced IKZF1/3 Off-Target Degradation

Employ the C5 exit vector to spatially separate the E3 ligand from the CRBN-neosubstrate interface, thereby reducing the likelihood of unintended degradation of IKZF1 and IKZF3 [3]. This is critical for applications requiring clean target engagement, such as target validation studies or therapeutic candidates.

High-Throughput PROTAC Library Synthesis

Take advantage of the TFA salt's enhanced solubility in DMSO and DMF to enable reliable automated liquid handling and parallel synthesis of diverse PROTAC libraries . The consistent solubility profile ensures uniform reaction conditions across multiple conjugations.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Thalidomide-O-amide-C5-NH2 TFA

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.